molecular formula C25H38O4 B1250325 Ardisiphenol C

Ardisiphenol C

Cat. No.: B1250325
M. Wt: 402.6 g/mol
InChI Key: JAMQFDQVIRENDO-NQLNTKRDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ardisiphenol C is a naturally occurring resorcinol derivative isolated from the fruits of Ardisia colorata (Myrsinaceae family). It is characterized as a colorless oil with notable antioxidant properties, demonstrated by its DPPH radical scavenging activity, and exhibits cytotoxic effects against cancer cell lines . While its molecular structure remains unspecified in the provided evidence, it belongs to a broader class of polyphenolic compounds derived from Ardisia species, which are recognized for diverse bioactivities, including antitumor and antimicrobial effects.

Properties

Molecular Formula

C25H38O4

Molecular Weight

402.6 g/mol

IUPAC Name

[2-[(8Z,11Z)-heptadeca-8,11-dienyl]-4,6-dihydroxyphenyl] acetate

InChI

InChI=1S/C25H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-23(27)20-24(28)25(22)29-21(2)26/h7-8,10-11,19-20,27-28H,3-6,9,12-18H2,1-2H3/b8-7-,11-10-

InChI Key

JAMQFDQVIRENDO-NQLNTKRDSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC1=C(C(=CC(=C1)O)O)OC(=O)C

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC1=C(C(=CC(=C1)O)O)OC(=O)C

Synonyms

ardisiphenol C

Origin of Product

United States

Comparison with Similar Compounds

Antioxidant and Cytotoxic Effects

  • This compound: Shows moderate DPPH scavenging and cytotoxicity, though specific IC₅₀ values or target mechanisms are unspecified .
  • Ardisiphenols A and B: Similar antioxidant profiles but weaker cytotoxic effects compared to Ardisiphenol D .
  • Ardisiphenol D: Potent antitumor activity via apoptosis induction in lung (A549) and colorectal cancer cells (HCT116, A375). It targets ACC1 protein, disrupting lipid metabolism, and synergizes with nanoparticle delivery systems to enhance efficacy .

Antimicrobial Activity

  • Ardisinones B–E: Exhibit antibacterial effects against Mycobacterium smegmatis and Staphylococcus aureus, with Ardisinone D showing the strongest activity. This contrasts with Ardisiphenols, which lack reported antimicrobial properties .

Research Advancements and Therapeutic Potential

  • Ardisiphenol D: Leads in translational research, with derivatives (e.g., 1279P1 and 1279P2) developed to inhibit PI3K/Akt and lipogenesis pathways in colorectal cancer. Its total synthesis has been optimized (34% yield over 7 steps) .

Data Tables

Table 1. Comparative Analysis of this compound and Analogues

Compound Source Plant Bioactivity Key Findings Reference
This compound Ardisia colorata DPPH scavenging, cytotoxicity Limited studies; potential as an antioxidant/cytotoxic agent.
Ardisiphenol A Ardisia colorata DPPH scavenging, cytotoxicity Lower yield and potency compared to Ardisiphenol D.
Ardisiphenol D A. brevicaulis, A. lindleyana Antitumor (apoptosis induction), ACC1 inhibition Targets PI3K/Akt and lipogenesis; derivatives enhance efficacy and reduce toxicity.
Ardisinone D Ardisia arborescens Antimicrobial Inhibits M. smegmatis and S. aureus; stronger activity than Ardisinones B/C.

Q & A

Q. Table 1: Key Components of a Research Proposal on this compound

ComponentDescriptionEvidence Source
HypothesisMust link background literature to novel aims.
Experimental MilestonesInclude synthesis, bioassay, and data analysis phases.
Reproducibility PlanDetailed protocols + open data deposition.

Q. Table 2: Common Pitfalls in this compound Research

PitfallMitigation Strategy
Overinterpretation of in vitro dataValidate with orthogonal assays.
Poor compound characterizationUse multiple spectroscopic methods.
Inadequate sample sizesPower analysis during experimental design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ardisiphenol C
Reactant of Route 2
Ardisiphenol C

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